1-Chloro-7-methylisoquinoline
Overview
Description
1-Chloro-7-methylisoquinoline is a chemical compound with the linear formula C10H8ClN . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 1-Chloro-7-methylisoquinoline is represented by the linear formula C10H8ClN . It has a molecular weight of 177.63 . The InChI code for this compound is 1S/C10H8ClN/c1-7-2-3-8-4-5-12-10 (11)9 (8)6-7/h2-6H,1H3 .Physical And Chemical Properties Analysis
1-Chloro-7-methylisoquinoline has a molecular weight of 177.63 . It has a melting point of 35-37°C . The compound is in powder form .Scientific Research Applications
Synthesis and Natural Product Development
1-Chloro-7-methylisoquinoline is a compound that plays a significant role in the synthesis of various natural products. A notable application is in the synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline, a process that involves complex steps like aminomethylation/hydrogenolysis and metalation of isoquinolines (Melzer, Felber, & Bracher, 2018).
Pharmacological Research
Although information on drug use and dosage is excluded as per your request, it's important to note that derivatives of 1-Chloro-7-methylisoquinoline have been studied for their pharmacological activities. For instance, dialkylaminoalkylic esters of 1-chloro-3-carboxy-4-methylisoquinoline have shown antispasmodic activity, demonstrating the compound's potential in medicinal chemistry (Vittorio et al., 1984).
Material Science Applications
1-Chloro-7-methylisoquinoline has been utilized in material science, particularly in corrosion inhibition studies. It has been effective in preventing corrosion of mild steel in hydrochloric acid media, showing its utility in industrial applications (Al-Uqaily, 2015).
Chemical Synthesis and Derivative Formation
The compound has been a key player in the synthesis of complex chemical structures. For example, it has been involved in the synthesis of 1-functionalized-6-hydroxy-4-methyl and 6,11-dihydroxy-4-methylnaphtho[2,3-g]isoquinoline-5,12-quinones, demonstrating its versatility in organic synthesis (Croisy-Delcey et al., 1991).
Safety And Hazards
According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air and given artificial respiration if not breathing . If it comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If swallowed, rinse mouth with water and do not induce vomiting .
properties
IUPAC Name |
1-chloro-7-methylisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-2-3-8-4-5-12-10(11)9(8)6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQJSTRRHBTMMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623863 | |
Record name | 1-Chloro-7-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-7-methylisoquinoline | |
CAS RN |
24188-80-5 | |
Record name | 1-Chloro-7-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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